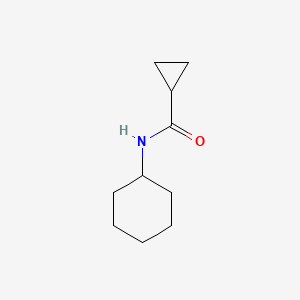

N-cyclohexylcyclopropanecarboxamide

Description

N-cyclohexylcyclopropanecarboxamide (C₁₀H₁₇NO, molecular weight 167.25 g/mol) is a cyclopropane derivative featuring a cyclohexyl group attached to the carboxamide nitrogen. Cyclopropane rings are known for their high ring strain, which confers unique reactivity and structural rigidity.

Properties

IUPAC Name |

N-cyclohexylcyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c12-10(8-6-7-8)11-9-4-2-1-3-5-9/h8-9H,1-7H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRVHASXCDZNDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601295252 | |

| Record name | N-Cyclohexylcyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601295252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14372-09-9 | |

| Record name | N-Cyclohexylcyclopropanecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14372-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclohexylcyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601295252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclohexylcyclopropanecarboxamide can be synthesized through the reaction of cyclopropanecarboxylic acid with thionyl chloride to form cyclopropanecarbonyl chloride. This intermediate is then reacted with cyclohexylamine to yield N-cyclohexylcyclopropanecarboxamide . The reaction conditions typically involve the use of an inert solvent such as dichloromethane and are carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods

While specific industrial production methods for N-cyclohexylcyclopropanecarboxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylcyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The cyclopropane ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

Oxidation: Cyclopropanecarboxylic acid derivatives.

Reduction: Cyclopropylamines.

Substitution: Halogenated cyclopropane derivatives.

Scientific Research Applications

N-cyclohexylcyclopropanecarboxamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-cyclohexylcyclopropanecarboxamide exerts its effects involves interactions with specific molecular targets. The cyclopropane ring provides a strained structure that can interact with enzymes and receptors, potentially inhibiting their activity. The carboxamide group can form hydrogen bonds with biological molecules, further influencing its activity.

Comparison with Similar Compounds

The following analysis compares N-cyclohexylcyclopropanecarboxamide with structurally related cyclopropanecarboxamides and cyclohexanecarboxamides, focusing on molecular features, substituent effects, and commercial availability.

Structural and Functional Group Comparisons

Cyclopropanecarboxamide Derivatives

- N-[(2-Chloro-6-methoxy-3-quinolinyl)methyl]-N-cyclohexylcyclopropanecarboxamide (CAS 604781-79-5): This compound incorporates a quinoline moiety with chloro and methoxy substituents. Such differences may influence solubility and biological target interactions .

- However, the lack of a bulky substituent may diminish binding affinity in sterically demanding environments .

Cyclohexanecarboxamide Derivatives

N-(1-Phenylethyl)cyclohexanecarboxamide (CAS 35665-26-0):

This derivative replaces the cyclopropane ring with a cyclohexane ring, eliminating ring strain but increasing conformational flexibility. The phenylethyl group introduces aromaticity, which could enhance interactions with hydrophobic binding pockets .N-Ethyl-5-methyl-2-(propan-2-yl)cyclohexanecarboxamide (CAS 39711-79-0):

The branched isopropyl and methyl groups on the cyclohexane ring create a highly hydrophobic profile, contrasting with the planar cyclopropane ring in the target compound. This structural variation may affect metabolic stability .

Data Table: Key Comparative Properties

Commercial and Industrial Relevance

Supplier data () indicates that N-cyclohexylcyclopropanecarboxamide and its quinoline-modified analog (CAS 604781-79-5) are available from multiple suppliers, suggesting industrial interest.

Biological Activity

N-Cyclohexylcyclopropanecarboxamide is an organic compound with the molecular formula . It features a cyclohexyl group linked to a cyclopropane ring, which is further connected to a carboxamide group. This unique structure lends the compound various potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Synthesis Methods

The synthesis of N-cyclohexylcyclopropanecarboxamide can be achieved through the following methods:

-

Condensation Reaction :

- Cyclopropanecarboxylic acid is reacted with thionyl chloride to form cyclopropanecarbonyl chloride.

- This intermediate is subsequently reacted with cyclohexylamine to yield N-cyclohexylcyclopropanecarboxamide.

-

Industrial Production :

- Continuous flow synthesis may be employed to enhance yield and purity by optimizing reaction conditions, such as temperature and pressure.

Chemical Reactions

N-cyclohexylcyclopropanecarboxamide can undergo several chemical reactions, including:

- Oxidation : To form corresponding carboxylic acids or other oxidized derivatives.

- Reduction : Conversion of the carboxamide group to an amine.

- Substitution : The cyclopropane ring can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.

The biological activity of N-cyclohexylcyclopropanecarboxamide primarily involves its interaction with specific molecular targets. The compound has been shown to modulate enzyme activity and influence various biochemical pathways. Notably, it may inhibit enzymes involved in inflammatory processes, contributing to its potential anti-inflammatory effects.

Research Findings

Research indicates that N-cyclohexylcyclopropanecarboxamide exhibits significant biological activities, including:

- Antimicrobial Activity : Studies suggest that the compound may possess properties that inhibit microbial growth.

- Anti-inflammatory Properties : It has been investigated for its ability to reduce inflammation through enzyme inhibition.

- Enzyme Inhibition : The compound has shown promise in studies involving protein-ligand interactions, indicating potential applications in drug development.

Case Studies

-

Anti-inflammatory Effects :

A study demonstrated that N-cyclohexylcyclopropanecarboxamide significantly reduced inflammation in animal models by inhibiting specific inflammatory enzymes, showcasing its therapeutic potential in treating inflammatory diseases. -

Antimicrobial Activity :

Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further exploration in the development of new antibiotics.

Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| N-Cycloheptylcyclopropanecarboxamide | Contains a cycloheptyl group; larger ring size | Different steric and electronic effects compared to cyclohexyl variant |

| Cyclopropanecarboxamide | Lacks cyclohexyl group; simpler structure | Less hydrophobic; potentially lower bioactivity |

| N-Cyclohexylformamide | Contains a formamide group; different reactivity | Different applications due to structural variations |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.